(5-Fur-2-ylthiophen-2-yl)methanol
Overview
Description
(5-Fur-2-ylthiophen-2-yl)methanol is a heterocyclic organic compound with the molecular formula C9H8O2S and a molecular weight of 180.22 g/mol . It is characterized by the presence of both furan and thiophene rings, which are fused together and attached to a methanol group. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fur-2-ylthiophen-2-yl)methanol typically involves the reaction of furan and thiophene derivatives under specific conditionsThe reaction conditions often include the use of catalysts and solvents to facilitate the coupling and subsequent functionalization .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, it is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
(5-Fur-2-ylthiophen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methanol group to other functional groups such as methyl or ethyl groups.
Substitution: The furan and thiophene rings can undergo substitution reactions, where hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogens (e.g., chlorine, bromine) and organometallic reagents (e.g., Grignard reagents) are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2-carboxylic acid or thiophene-2-carboxylic acid, while reduction can produce (5-fur-2-ylthiophen-2-yl)methane .
Scientific Research Applications
(5-Fur-2-ylthiophen-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of heterocyclic chemistry.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.
Medicine: Research into potential pharmaceutical applications, including its use as a precursor for drug development.
Industry: Utilized in the development of new materials, such as polymers and advanced composites
Mechanism of Action
The mechanism of action of (5-Fur-2-ylthiophen-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing their activity and leading to various biochemical effects. The furan and thiophene rings play a crucial role in its binding affinity and specificity. The methanol group can undergo metabolic transformations, further modulating its activity .
Comparison with Similar Compounds
Similar Compounds
(5-Fur-2-yl)thiophene: Lacks the methanol group, resulting in different chemical properties and reactivity.
(2-Furyl)methanol: Contains only the furan ring with a methanol group, leading to different applications and reactivity.
(2-Thienyl)methanol: Contains only the thiophene ring with a methanol group, also resulting in different properties.
Uniqueness
(5-Fur-2-ylthiophen-2-yl)methanol is unique due to the presence of both furan and thiophene rings, which confer distinct electronic and steric properties. This dual-ring structure allows for diverse chemical reactivity and makes it a valuable compound in various research applications .
Properties
IUPAC Name |
[5-(furan-2-yl)thiophen-2-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2S/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-5,10H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUWBSVOCVFVGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(S2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590892 | |
Record name | [5-(Furan-2-yl)thiophen-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868755-65-1 | |
Record name | [5-(Furan-2-yl)thiophen-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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